molecular formula C19H14Cl2FN3O3 B10988357 N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10988357
M. Wt: 422.2 g/mol
InChI Key: WEHAMFMGYTWFHI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Substitution Reactions: Introduction of the 3,5-dichlorophenyl and 4-fluoro-2-methoxyphenyl groups through nucleophilic aromatic substitution or other suitable methods.

    Acetylation: The final step might involve acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy group to form a hydroxyl group.

    Reduction: Reduction of the carbonyl group in the pyridazinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(3,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-(3,5-dichlorophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

The uniqueness of N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and potential applications. The presence of both fluoro and methoxy groups on the phenyl ring, along with the dichlorophenyl group, might confer unique properties compared to similar compounds.

Properties

Molecular Formula

C19H14Cl2FN3O3

Molecular Weight

422.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H14Cl2FN3O3/c1-28-17-9-13(22)2-3-15(17)16-4-5-19(27)25(24-16)10-18(26)23-14-7-11(20)6-12(21)8-14/h2-9H,10H2,1H3,(H,23,26)

InChI Key

WEHAMFMGYTWFHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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